Cas no 105409-83-4 (1-Propylpiperidin-4-ol)

1-Propylpiperidin-4-ol is a versatile organic compound featuring a piperidine core substituted with a hydroxyl group at the 4-position and a propyl group at the 1-position. This structure imparts significant utility in pharmaceutical and chemical synthesis, particularly as an intermediate for bioactive molecules. The hydroxyl group enhances reactivity, enabling derivatization for tailored applications, while the propyl moiety contributes to lipophilicity, influencing solubility and binding properties. Its stable piperidine framework ensures compatibility with diverse reaction conditions. The compound is commonly employed in the development of CNS-targeting agents, receptor modulators, and other specialized fine chemicals, offering a balance of synthetic flexibility and structural robustness.
1-Propylpiperidin-4-ol structure
1-Propylpiperidin-4-ol structure
商品名:1-Propylpiperidin-4-ol
CAS番号:105409-83-4
MF:C8H17NO
メガワット:143.22668
CID:1153063
PubChem ID:13665269

1-Propylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

    • 4-Piperidinol, 1-propyl-
    • 1-propyl-4-hydroxypiperidine
    • 1-propylpiperidin-4-ol
    • 1-Propyl-4-piperidinol
    • DTXSID00546155
    • EN300-54930
    • CS-0251502
    • G56671
    • Z197264630
    • 4-hydroxy-N-propylpiperidine
    • BUGNITMKWYOPCU-UHFFFAOYSA-N
    • SCHEMBL257074
    • CHEMBL4519725
    • 105409-83-4
    • DB-312357
    • AKOS000249685
    • 1-Propylpiperidin-4-ol
    • インチ: InChI=1S/C8H17NO/c1-2-5-9-6-3-8(10)4-7-9/h8,10H,2-7H2,1H3
    • InChIKey: BUGNITMKWYOPCU-UHFFFAOYSA-N
    • ほほえんだ: CCCN1CCC(CC1)O

計算された属性

  • せいみつぶんしりょう: 143.13111
  • どういたいしつりょう: 143.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 87.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 23.5Ų

じっけんとくせい

  • 密度みつど: 0.963±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 106-108 ºC (13 Torr)
  • フラッシュポイント: 83.8±14.5 ºC,
  • ようかいど: 可溶性(169 g/l)(25ºC)、
  • PSA: 23.47
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

1-Propylpiperidin-4-ol セキュリティ情報

1-Propylpiperidin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-54930-0.25g
1-propylpiperidin-4-ol
105409-83-4 93%
0.25g
$289.0 2023-05-03
Enamine
EN300-54930-5.0g
1-propylpiperidin-4-ol
105409-83-4 93%
5g
$1779.0 2023-05-03
Aaron
AR0085OW-50mg
4-Piperidinol, 1-propyl-
105409-83-4 95%
50mg
$211.00 2025-01-23
Aaron
AR0085OW-10g
4-Piperidinol, 1-propyl-
105409-83-4 93%
10g
$3653.00 2023-12-16
1PlusChem
1P0085GK-2.5g
4-Piperidinol, 1-propyl-
105409-83-4 93%
2.5g
$1548.00 2023-12-26
1PlusChem
1P0085GK-50mg
4-Piperidinol, 1-propyl-
105409-83-4 95%
50mg
$216.00 2025-02-22
1PlusChem
1P0085GK-5g
4-Piperidinol, 1-propyl-
105409-83-4 93%
5g
$2261.00 2023-12-26
1PlusChem
1P0085GK-250mg
4-Piperidinol, 1-propyl-
105409-83-4 95%
250mg
$413.00 2025-02-22
Aaron
AR0085OW-250mg
4-Piperidinol, 1-propyl-
105409-83-4 95%
250mg
$423.00 2025-01-23
Aaron
AR0085OW-500mg
4-Piperidinol, 1-propyl-
105409-83-4 95%
500mg
$685.00 2025-01-23

1-Propylpiperidin-4-ol 関連文献

1-Propylpiperidin-4-olに関する追加情報

1-Propylpiperidin-4-ol (CAS No. 105409-83-4): A Comprehensive Overview

1-Propylpiperidin-4-ol (CAS No. 105409-83-4) is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of piperidine derivatives, which are widely studied for their role in pharmaceuticals, agrochemicals, and materials science. The long-chain alkyl substitution at the piperidine ring, specifically the propyl group, introduces interesting structural and functional characteristics that make this compound a subject of interest for researchers.

The chemical structure of 1-propylpiperidin-4-ol consists of a six-membered piperidine ring with a hydroxyl (-OH) group at the 4-position and a propyl (-CH₂CH₂CH₃) substituent at the 1-position. This arrangement imparts a balance between hydrophilicity and hydrophobicity, which is crucial for its potential applications in drug design. Recent studies have highlighted the importance of such structural features in enhancing the bioavailability and target specificity of bioactive molecules.

From a synthetic perspective, 1-propylpiperidin-4-ol can be synthesized through various routes, including nucleophilic substitution and ring-opening reactions. One notable approach involves the reaction of propionaldehyde with a suitable piperidine derivative under catalytic conditions. This method has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production. The development of efficient synthetic protocols has been a focal point in organic chemistry, driven by the increasing demand for structurally complex molecules in drug discovery.

The pharmacological properties of 1-propylpiperidin-4-ol have been explored in several preclinical studies. Research indicates that this compound exhibits moderate to high activity against certain enzymes and receptors, making it a promising lead compound for drug development. For instance, studies have demonstrated its potential as an antidepressant and anxiolytic agent, with mechanisms involving modulation of serotonin and dopamine pathways. These findings align with the broader trend in neuroscience research focusing on novel targets for mental health disorders.

In addition to its pharmacological applications, 1-propylpiperidin-4-ol has shown potential in the field of agrochemistry. Recent experiments have highlighted its role as an effective plant growth regulator, capable of enhancing crop yield under stress conditions such as drought or salinity. This dual functionality underscores the versatility of piperidine derivatives in addressing diverse challenges across different industries.

From an environmental standpoint, understanding the toxicological profile of 1-propylpiperidin-4-ol is critical for its safe use in commercial applications. Studies conducted on aquatic organisms have revealed that this compound exhibits low acute toxicity, suggesting its potential for eco-friendly formulations. However, further research is required to assess its long-term effects on ecosystems and human health.

The increasing interest in 1-propylpiperidin-4-ol has also led to advancements in analytical techniques for its characterization. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity with unprecedented accuracy. These advancements are part of a broader trend toward more precise and reliable analytical methods in chemical research.

Looking ahead, the future of 1-propylpiperidin-4-ol lies in leveraging its unique properties for innovative applications. Collaborative efforts between academia and industry are expected to drive further discoveries, particularly in areas such as personalized medicine and sustainable agriculture. As research continues to unfold, this compound is poised to play a significant role in shaping the next generation of chemical solutions.

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